REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C(=O)C1=O.CC1C=C2C(=CC=1)NC(=O)C2=O.COC1C=C2C(=CC=1)NC(=O)C2=O.BrC1C=C(Br)C=C2C=1C(=O)C(=O)N2.[C:50]([OH:54])([CH3:53])([CH3:52])[CH3:51].C([Zn:57]CC)C>CO.C1(C)C=CC=CC=1>[CH3:51][C:50]([CH3:53])([O-:54])[CH3:52].[Zn+2:57].[CH3:51][C:50]([CH3:53])([O-:54])[CH3:52] |f:8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C(NC2=CC(=C1)Br)=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
copious purple solid impurities were removed by filtration
|
Type
|
CUSTOM
|
Details
|
flame-dried under vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled at 1 atm from sodium metal
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under vacuum for 12 h
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
distilled from CaH2
|
Type
|
CUSTOM
|
Details
|
A flame-dried round bottom flask is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed with a septum and electrical tape
|
Type
|
TEMPERATURE
|
Details
|
to warm to 22° C.
|
Type
|
CUSTOM
|
Details
|
The toluene is removed by distillation under nitrogen at 1 atm.
|
Type
|
CUSTOM
|
Details
|
the resulting solid is dried under vacuum for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solid is removed from the flask in a nitrogen-
|
Type
|
ADDITION
|
Details
|
filled glovebox
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)([O-])C.[Zn+2].CC(C)([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.1 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |